(R)-5-Oxotetrahydrofuran-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Oxotetrahydrofuran-3-yl acetate is a chiral compound with significant importance in organic chemistry. It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an acetate group and a ketone group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxotetrahydrofuran-3-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy ester, which can be achieved through the use of acid or base catalysts. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of ®-5-Oxotetrahydrofuran-3-yl acetate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-5-Oxotetrahydrofuran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the acetate group under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
®-5-Oxotetrahydrofuran-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ®-5-Oxotetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved in these reactions often include the formation of intermediates that undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Oxotetrahydrofuran-3-yl acetate: The enantiomer of ®-5-Oxotetrahydrofuran-3-yl acetate, which has similar chemical properties but different biological activities.
Tetrahydrofuran-3-yl acetate: A non-chiral analog that lacks the specific stereochemistry of the ®-enantiomer.
5-Oxotetrahydrofuran-3-yl methyl ether: A compound with a similar structure but different functional groups.
Uniqueness
®-5-Oxotetrahydrofuran-3-yl acetate is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.
Properties
IUPAC Name |
[(3R)-5-oxooxolan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAAHMCFVNHTBI-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.